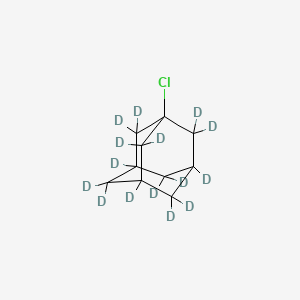

N-Nitroso-di-n-butylamine-d18

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

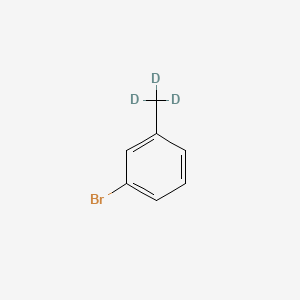

N-Nitroso-di-n-butylamine-d18 is the labelled form of N-Nitroso-di-n-butylamine . It is a pollutant that can be found in water network systems . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

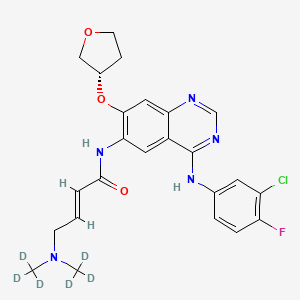

Molecular Structure Analysis

The molecular formula of this compound is C8 2H18 N2 O . Its molecular weight is 176.35 .科学的研究の応用

1. Research on Carcinogenic Properties

N-Nitroso-di-n-butylamine is primarily utilized in laboratory research for inducing tumors in experimental animals. It is employed as a substance to study carcinogenicity and understand the mechanisms of cancer formation. This nitrosamine is detected in various food products and as a contaminant in rubber products. Its exposure is known to irritate the skin and eyes and may damage the liver and kidneys. Additionally, it is identified as mutagenic in animals and is reasonably anticipated to be a human carcinogen (Report on carcinogens: carcinogen profiles, 2020).

2. Environmental Monitoring

N-Nitroso-di-n-butylamine, along with other N-nitrosamines, is monitored in environmental samples, particularly water. Advanced techniques like automated dispersive liquid-liquid microextraction integrated with gas chromatography and mass spectrometry are employed for the precise determination of N-nitrosamines in water samples. These methodologies are crucial for assessing water safety and understanding the environmental presence of nitrosamines (Amayreh et al., 2015).

3. Understanding Disinfection By-Products

N-Nitroso-di-n-butylamine is also a subject of study in the context of disinfection by-products. Research investigating the formation of N-nitrosamines from reactions involving disinfectants like monochloramine is significant for improving water treatment processes and ensuring the safety of drinking water. These studies help in understanding the chemical pathways and environmental relevance of N-nitrosamine formation in treated waters (Choi & Valentine, 2002).

Safety and Hazards

N-Nitroso-di-n-butylamine-d18 is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

N-Nitroso-di-n-butylamine-d18 is a deuterium-labeled form of N-Nitroso-di-n-butylamine It is known that nitrosamines, the family of compounds to which n-nitroso-di-n-butylamine belongs, are often associated with carcinogenic activity .

Mode of Action

It is known that nitrosamines generally exert their effects through the formation of dna adducts, leading to mutations and potentially carcinogenesis .

Biochemical Pathways

Nitrosamines are generally known to interfere with dna replication and repair processes, leading to mutations .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially affecting its bioavailability .

Result of Action

Nitrosamines are generally associated with dna damage and mutations, which can lead to carcinogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that nitrosamines, including N-Nitroso-di-n-butylamine, can be found in drinking water . Therefore, the presence and concentration of such compounds in the environment could potentially influence their action, efficacy, and stability.

生化学分析

Biochemical Properties

It is known that N-Nitroso-di-n-butylamine, the non-deuterated form, is a nitrated amine derivative . Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .

Molecular Mechanism

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-di-n-butylamine-d18 can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": ["Di-n-butylamine-d18", "Nitrous acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Ice", "Water"], "Reaction": ["Step 1: Di-n-butylamine-d18 is dissolved in ice-cold water and sulfuric acid is added dropwise with stirring. The mixture is cooled on ice and stirred for 30 minutes.", "Step 2: Sodium nitrite is added to the mixture and the reaction is allowed to proceed for 10 minutes.", "Step 3: Sodium hydroxide is added to the reaction mixture to adjust the pH to 8-9.", "Step 4: Nitrous acid is added dropwise to the mixture with stirring, and the reaction is allowed to proceed for 1 hour.", "Step 5: The reaction mixture is extracted with dichloromethane and the organic layer is dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain N-Nitroso-di-n-butylamine-d18 as a yellow oil."] } | |

CAS番号 |

1219798-82-9 |

分子式 |

C8H18N2O |

分子量 |

176.355 |

IUPAC名 |

N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |

InChI |

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |

InChIキー |

YGJHZCLPZAZIHH-VAZJTQEUSA-N |

SMILES |

CCCCN(CCCC)N=O |

同義語 |

Dibutylnitrosamine-d18; NDBA-d18; NSC 6830-d18; Nitrosodibutylamine-d18; N-Butyl-N-nitroso-1-butanamine-d18; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)